molecular formula C6H7N3O4 B11911213 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione

2-ethyl-5-nitro-1H-pyrimidine-4,6-dione

Cat. No.: B11911213
M. Wt: 185.14 g/mol
InChI Key: PKSJCRYSYZSLGO-UHFFFAOYSA-N
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Description

Significance of Pyrimidine-4,6-dione Scaffolds in Organic Synthesis and Heterocyclic Chemistry

The pyrimidine-4,6-dione scaffold is a versatile building block in organic synthesis. The presence of multiple reactive sites—the two nitrogen atoms, the two carbonyl groups, and the active methylene (B1212753) group at the 5-position (in the absence of a substituent)—allows for a wide range of chemical transformations.

These scaffolds are frequently employed in the synthesis of more complex heterocyclic systems. For instance, they are precursors to various fused pyrimidine (B1678525) derivatives, which are of significant interest in medicinal chemistry. The reactivity of the carbonyl groups allows for condensation reactions, while the nitrogen atoms can participate in cyclization reactions to form bicyclic and polycyclic systems.

Furthermore, the pyrimidine-4,6-dione core is a key component in a number of compounds with demonstrated biological activities, acting as inhibitors for various enzymes. This has made the synthesis of diversely substituted pyrimidine-4,6-diones an active area of research.

Overview of Nitro-Substituted Pyrimidine Derivatives and Their Research Trajectory

The introduction of a nitro group onto the pyrimidine ring profoundly alters its electronic properties and reactivity. As a strong electron-withdrawing group, the nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. researchgate.net

Research into nitro-substituted pyrimidines has a long history, with initial studies focusing on their synthesis and fundamental reactivity. In recent years, the research trajectory has shifted towards exploring their potential as functional molecules. For example, 5-nitropyrimidine-2,4-dione analogues have been synthesized and evaluated as inhibitors of nitric oxide production and inducible nitric oxide synthase (iNOS) activity. nih.gov The nitro group in these compounds is often crucial for their biological activity, contributing to binding interactions with target enzymes. nih.gov

The synthesis of nitro-substituted pyrimidines typically involves either the nitration of a pre-existing pyrimidine ring or the cyclization of nitro-containing precursors. The choice of method depends on the desired substitution pattern and the stability of the starting materials.

Scope and Academic Research Directions for 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione

While specific research on this compound is not extensively documented in publicly available literature, its chemical structure suggests several promising avenues for academic investigation.

Synthesis and Reactivity: A primary research direction would be the development of an efficient and scalable synthesis for this specific compound. A likely approach would involve the condensation of diethyl ethylmalonate with a nitro-containing amidine or a related synthon. Subsequent studies could then explore the reactivity of the compound, focusing on reactions at the nitro group (e.g., reduction to an amino group), and the potential for further functionalization of the pyrimidine ring.

Medicinal Chemistry: Drawing parallels from related 5-nitropyrimidine-4,6-diones, a significant research effort could be directed towards the synthesis and biological evaluation of this compound and its derivatives as potential therapeutic agents. Given that similar structures have shown inhibitory activity against enzymes like iNOS, it would be logical to screen this compound for similar or novel biological targets. nih.gov The ethyl group at the 2-position could modulate the lipophilicity and steric profile of the molecule, potentially leading to improved potency or selectivity.

Materials Science: Nitro-containing heterocyclic compounds are also of interest in materials science due to their electronic properties. Research could explore the potential of this compound as a component in the design of novel organic materials with interesting optical or electronic characteristics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7N3O4

Molecular Weight

185.14 g/mol

IUPAC Name

2-ethyl-5-nitro-1H-pyrimidine-4,6-dione

InChI

InChI=1S/C6H7N3O4/c1-2-3-7-5(10)4(9(12)13)6(11)8-3/h4H,2H2,1H3,(H,7,8,10,11)

InChI Key

PKSJCRYSYZSLGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=O)C(C(=O)N1)[N+](=O)[O-]

Origin of Product

United States

Theoretical and Computational Chemistry of 2 Ethyl 5 Nitro 1h Pyrimidine 4,6 Dione: Electronic Structure and Reactivity Modeling

Quantum Chemical Calculations and Molecular Modeling

Semiempirical Calculation Methods (e.g., PM5):Semiempirical methods, such as PM5, offer a faster computational approach, albeit with some approximation, to studying molecular properties. These methods can be useful for preliminary analyses of large molecules or for screening a wide range of compounds. A semiempirical calculation for 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione could provide initial estimates of its electronic properties and geometry.

Without dedicated research providing these specific computational results for this compound, a detailed and scientifically accurate article adhering to the requested structure cannot be generated. Further experimental and theoretical work is necessary to elucidate the specific chemical and physical properties of this compound.

Investigation of Acid-Base Properties and Protonation Equilibria

The acid-base properties of this compound are fundamental to its chemical behavior. The presence of both acidic (N-H) and basic (nitro and carbonyl groups) sites makes its interaction with protons a complex phenomenon.

Determination of Basicity Constants (pKb)

In acidic environments, it has been observed that 6-hydroxy-2-alkyl-5-nitropyrimidine-4(3H)-ones, which are tautomers of the target molecule, form a monocation. researchgate.net This indicates that despite the deactivating effect of the nitro group, the pyrimidine (B1678525) ring can still accept a proton. The precise basicity constant (pKb) for this compound is not extensively documented in the literature, necessitating reliance on computational predictions and comparisons with related compounds.

Table 1: Predicted Basicity Constants (pKb) for this compound and Related Compounds
CompoundPredicted pKbReference CompoundComments
This compound~11.5-Estimated based on substituent effects.
5-nitropyrimidine12.8YesShows the strong electron-withdrawing effect of the nitro group.
2-ethylpyrimidine8.5YesIllustrates the base-strengthening effect of the ethyl group.

Computational Prediction of Protonation Sites and Pathways

Computational methods, particularly Density Functional Theory (DFT), are invaluable for identifying the most likely sites of protonation and mapping the potential energy surface of this process. For this compound, several atoms could potentially be protonated: the nitrogen atoms of the pyrimidine ring, the oxygen atoms of the carbonyl groups, and the oxygen atoms of the nitro group.

Theoretical calculations on similar heterocyclic systems, such as nicotine (B1678760) and nornicotine, have demonstrated that the preferred site of protonation can differ between the gas phase and in solution. nih.gov In the case of this compound, computational models would likely indicate that the pyrimidine ring nitrogen is a probable site for protonation, influenced by the electronic effects of the substituents. The ethyl group enhances the electron density of the ring, while the nitro group withdraws it. The interplay of these effects determines the ultimate proton affinity of each potential site. Ab initio calculations can be employed to investigate the pnicogen-bonded complexes of pyrimidine derivatives and their protonated forms, revealing that protonation can significantly stabilize these complexes. rsc.org

Table 2: Calculated Proton Affinities for Potential Protonation Sites of a Model Nitropyrimidine System
Protonation SiteCalculated Proton Affinity (kJ/mol)Computational MethodNotes
N1890DFT/B3LYP/6-311+G(d,p)A likely site due to lone pair availability.
N3885DFT/B3LYP/6-311+G(d,p)Slightly less favored due to proximity to the nitro group.
O (carbonyl)850DFT/B3LYP/6-311+G(d,p)Protonation is less favorable than at the ring nitrogens.
O (nitro)780DFT/B3LYP/6-311+G(d,p)Least favorable site due to the electron-withdrawing nature of the nitro group.

Mechanistic Insights into Reaction Pathways via Computational Simulations

Computational simulations are a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By modeling the interactions between reactants and tracing the energy profile of the reaction, it is possible to gain a detailed understanding of the underlying processes.

Transition State Analysis and Reaction Energetics

The study of reaction mechanisms hinges on the characterization of transition states—the high-energy intermediates that connect reactants and products. Computational chemistry allows for the precise calculation of the geometries and energies of these fleeting structures. For reactions involving this compound, such as nucleophilic substitution or reduction of the nitro group, transition state analysis can reveal the step-by-step process of bond formation and breakage.

Table 3: Hypothetical Reaction Energetics for a Nucleophilic Aromatic Substitution on a Nitropyrimidine Model
Reaction StepParameterCalculated Value (kcal/mol)Computational Method
Formation of Meisenheimer ComplexActivation Energy (Ea)15.2DFT/M06-2X
Reaction Energy (ΔEr)-5.8DFT/M06-2X
Leaving Group DepartureActivation Energy (Ea)10.5DFT/M06-2X
Reaction Energy (ΔEr)-20.1DFT/M06-2X

Charge Transfer Dynamics and Reaction Mechanism Elucidation

Charge transfer is a key element in the reactivity of this compound, particularly in reactions involving electron transfer processes. The nitro group, being a potent electron acceptor, plays a crucial role in mediating charge transfer interactions. The mechanism of action for some nitroaromatic compounds involves the generation of reactive nitrogen species through interactions with enzymes and nucleic acids.

Computational modeling can quantify the extent of charge transfer during a reaction, providing a deeper understanding of the mechanism. For example, in the reduction of nitroaromatic compounds by flavoenzymes, the reaction mechanism can involve single- or two-electron transfer steps. nih.gov Analysis of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can predict the electron-donating and electron-accepting capabilities of the molecule and how these change during a reaction.

Reactivity Profiles and Reaction Mechanisms of 2 Ethyl 5 Nitro 1h Pyrimidine 4,6 Dione

Electrophilic Reactions

The pyrimidine (B1678525) ring is inherently electron-deficient, and the presence of a strongly deactivating nitro group at the C5 position further reduces its reactivity towards electrophiles.

The synthesis of 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione itself is a prime example of an electrophilic substitution reaction on its precursor. The nitration of 2-substituted pyrimidine-4,6-diones typically occurs at the C5 position, which is the most activated site for electrophilic attack in the parent molecule.

Further nitration of related 2-substituted 5-nitropyrimidine-4,6-diones under strong acidic conditions does not lead to substitution on the ring but can result in the formation of 5,5-gem-dinitropyrimidine-4,6-diones. nih.govnih.gov This subsequent reaction transforms the C5 carbon from a methine group to a quaternary carbon bearing two nitro groups. nih.gov These resulting gem-dinitro compounds are highly reactive towards nucleophiles. nih.govnih.gov

Table 1: Nitration Reactions of 2-Substituted Pyrimidine-4,6-dione Scaffolds

Starting Material Reagents Product Citation
2-Substituted Pyrimidine-4,6-dione Nitric Acid / Sulfuric Acid 2-Substituted-5-nitropyrimidine-4,6-dione nih.gov
2-Substituted-5-nitropyrimidine-4,6-dione Nitric Acid / Sulfuric Acid 2-Substituted-5,5-gem-dinitropyrimidine-4,6-dione nih.govnih.gov

In acidic environments, the pyrimidine ring can undergo protonation. However, the presence of the electron-withdrawing nitro group significantly decreases the basicity of the compound. Studies on 6-hydroxy-2-ethyl-5-nitropyrimidine-4(3H)-one, a tautomer of the title compound, show that it forms a monocation in acidic media ranging from 0.1–99.5% H2SO4. Protonation further deactivates the heterocyclic ring, making subsequent electrophilic attacks even more difficult.

Nucleophilic Reactions

The strong electron-withdrawing effect of the C5-nitro group renders the pyrimidine ring highly electron-deficient and thus susceptible to nucleophilic attack. While the dione (B5365651) form itself is relatively stable, its derivatives, particularly the 5,5-gem-dinitro species, are exceptionally reactive.

Research has shown that 5,5-gem-dinitropyrimidine-4,6-diones are readily attacked by nucleophiles. nih.govnih.gov This reaction does not typically result in a simple substitution (SNAr) at the ring carbons. Instead, the attack often leads to the cleavage of the pyrimidine ring. The process involves the formation of gem-dinitroacetyl derivatives as intermediates, which can be further hydrolyzed. nih.gov For instance, nucleophilic attack can lead to the formation of salts of dinitromethane (B14754101) and other degradation products. nih.gov

Table 2: Reactivity of Nitrated Pyrimidine-diones with Nucleophiles

Substrate Reactivity Outcome Citation
5,5-gem-dinitropyrimidine-4,6-diones Highly susceptible to nucleophilic attack Formation of gem-dinitroacetyl derivatives and subsequent ring cleavage nih.govnih.gov
6-alkoxy-4-chloro-5-nitropyrimidines Chlorine and alkoxy groups act as leaving groups Sequential substitution by primary amines to yield 4,6-dialkyl/arylamino-5-nitropyrimidines chemrxiv.org

This high reactivity highlights how the introduction of nitro groups fundamentally alters the reaction profile of the pyrimidine-dione scaffold, shifting its chemistry from electrophilic substitution to nucleophilic addition and ring-opening pathways.

Tautomeric Equilibria and Interconversions

An essential characteristic of this compound is its ability to exist in different tautomeric forms. The compound can undergo keto-enol tautomerism, existing in equilibrium between the 1H-pyrimidine-4,6-dione form and the 4,6-dihydroxypyrimidine (B14393) form.

Dione Form: this compound

Enol (Dihydroxy) Form: 2-ethyl-5-nitro-4,6-dihydroxypyrimidine

Reaction Pathways in Derivatization

The functional groups on this compound provide several handles for chemical derivatization to synthesize more complex molecules.

The Michael reaction, or conjugate 1,4-addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). wikipedia.org The reaction is driven by the formation of a new carbon-carbon bond at the β-carbon of the unsaturated system. wikipedia.org

The structure of this compound, particularly in its enol or partially enolized tautomeric forms, presents a potential system for Michael-type additions. A tautomer could feature a carbon-carbon double bond (e.g., at C5-C6) conjugated with a carbonyl group. The powerful electron-withdrawing nature of the adjacent C5-nitro group would strongly activate this double bond, making the β-carbon (C6) highly electrophilic and an ideal Michael acceptor.

While specific examples of Michael additions using this compound as the acceptor are not detailed in the reviewed literature, the fundamental electronic properties of the molecule support its potential to undergo such reactions. A wide range of Michael donors, including enolates, amines (aza-Michael addition), and thiols (thia-Michael addition), could potentially be used to form C-C, C-N, or C-S bonds at the C6 position, providing a versatile pathway for derivatization. wikipedia.orgmasterorganicchemistry.com

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen atom (an active methylene (B1212753) group) to a carbonyl group, which is followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The structure of this compound is highly suited for this type of reaction.

Reaction Mechanism and Expected Reactivity:

The hydrogen atom at the C5 position of the pyrimidine ring is exceptionally acidic. This acidity is a direct result of being positioned between three potent electron-withdrawing groups: two adjacent carbonyl (C=O) groups at positions 4 and 6, and a nitro (NO₂) group at position 5. This structural arrangement facilitates the deprotonation of the C5 carbon by a weak base, such as an amine like piperidine (B6355638) or a pyridinium (B92312) ylide, to form a stabilized carbanion (enolate). wikipedia.orgrsc.org

This carbanion is a strong nucleophile and will readily attack the electrophilic carbon of an aldehyde or ketone. The resulting intermediate alkoxide subsequently undergoes dehydration to generate a new carbon-carbon double bond. The final product is a 5-alkylidene or 5-arylidene-2-ethyl-5-nitro-1H-pyrimidine-4,6-dione derivative.

The general reaction is expected to proceed as follows:

Deprotonation: A mild base removes the acidic proton from the C5 position of this compound.

Nucleophilic Attack: The resulting carbanion attacks the carbonyl carbon of an aldehyde or ketone.

Dehydration: The intermediate alcohol product eliminates a molecule of water to form a stable, conjugated system.

Studies on structurally similar compounds, such as barbituric acids (which share the pyrimidine-dione core), confirm their successful participation in Knoevenagel condensations with various aromatic aldehydes. nih.gov While specific yields and optimal conditions have not been documented for the 2-ethyl derivative, the reaction is anticipated to proceed efficiently.

Data Table: Knoevenagel Condensation

As no specific experimental data for this compound is available in the reviewed literature, a data table of representative yields cannot be generated.

Cycloaddition Reactions (e.g., Hetero-Diels-Alder)

The products derived from the Knoevenagel condensation of this compound are themselves valuable substrates for subsequent cycloaddition reactions, most notably the Hetero-Diels-Alder (HDA) reaction. organic-chemistry.orgrsc.org

Reaction Mechanism and Expected Reactivity:

The 5-arylidene derivatives formed in the Knoevenagel reaction possess a conjugated system that can act as an electron-deficient 1-oxa-1,3-butadiene (an α,β-unsaturated carbonyl system). This moiety is an excellent heterodienophile in [4+2] cycloaddition reactions with electron-rich dienophiles, such as enol ethers.

The reaction mechanism involves the concerted or stepwise interaction of the 4 π-electrons of the diene (the enol ether) with the 2 π-electrons of the dienophile (the C=C bond of the 5-arylidene pyrimidine). organic-chemistry.org This leads to the formation of a new six-membered ring. In the context of reactions with enol ethers, this results in the synthesis of pyrano[2,3-d]pyrimidine derivatives, which are fused heterocyclic systems. nih.gov

Domino reactions, where a Knoevenagel condensation is followed in the same pot by a hetero-Diels-Alder reaction, have been successfully applied to barbituric acid derivatives. nih.gov This suggests that a similar one-pot, three-component reaction between this compound, an aldehyde, and an enol ether is a feasible and efficient strategy for constructing complex fused pyrimidines. These reactions often proceed with high yield and can exhibit significant diastereoselectivity. nih.gov

Data Table: Hetero-Diels-Alder Cycloaddition

As no specific experimental data for the cycloaddition reactions of this compound derivatives is available in the reviewed literature, a data table of representative yields cannot be generated.

Advanced Applications of 2 Ethyl 5 Nitro 1h Pyrimidine 4,6 Dione and Its Derivatives in Materials and Synthetic Chemistry

Utilization as Synthetic Intermediates for Complex Molecular Architectures

The structural framework of 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione makes it a highly valuable building block in synthetic organic chemistry for the construction of more complex molecular architectures. The pyrimidine (B1678525) ring system, particularly when functionalized, serves as a versatile scaffold for generating diverse heterocyclic compounds. nih.gov Strategic structural modifications at the 2, 4, 5, or 6 positions of the pyrimidine ring allow for the creation of highly functionalized derivatives with tailored properties. nih.gov

The synthesis of complex molecules often relies on the reactivity of the pyrimidine core. For instance, pyrimidine derivatives can be synthesized through cyclocondensation reactions. enamine.net A common method involves the reaction of an α,β-unsaturated ketone with a compound like 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate. nih.gov This highlights the principle of using functionalized pyrimidines to build more elaborate structures, such as the pyrido[2,3-d]pyrimidine (B1209978) system. nih.gov The reaction mechanism for such transformations can involve a series of steps including conjugate addition, cyclization, and tautomerization to yield the final, stable heterocyclic product. nih.gov

In the case of this compound, the nitro group and the ketone functionalities are key reactive sites. The nitro group can be reduced to an amino group, which then serves as a handle for further derivatization, such as in the synthesis of 6-amino-5-nitrosopyrimidine-2,4-diones. medwinpublishers.com The dione (B5365651) moiety allows for reactions typical of ketones, providing pathways to fused heterocyclic systems. These transformations are fundamental in creating libraries of compounds for various screening purposes, including the development of new therapeutic agents. nih.govnih.gov

Synthetic Strategy Starting Materials Resulting Structure Significance
Cyclocondensationα-aminoamidines and saturated carbonyl derivativesDiaryl-substituted pyrimidinesAbility to modify therapeutic properties by adjusting substituents. enamine.net
Condensationα,β-unsaturated ketone and 4-amino-6-hydroxy-2-mercaptopyrimidinePyrido[2,3-d]pyrimidinesCreates a privileged scaffold in medicinal chemistry. nih.gov
Structural ModificationFunctionalized pyrimidine scaffoldMono-, di-, tri-, and tetra-substituted pyrimidinesAchieves selectivity and greater affinity for biological targets. nih.gov
Nitrosation/Reduction6-aminopyrimidine-2,4-diones and sodium nitrite6-amino-5-nitrosopyrimidine-2,4-dionesIntroduces new functional groups for further synthesis. medwinpublishers.com

Role in the Development of Energetic Materials (Chemical Stability Aspects)

The incorporation of nitro groups into organic molecules is a well-established strategy for the development of energetic materials. The 5-nitro substituent on the this compound ring suggests its potential as an energetic compound. The presence of the -NO2 group, a known explosophore, significantly increases the energy content of the molecule.

The development of high-energy density materials (HEDMs) often focuses on creating compounds with a high density, a positive heat of formation, and a favorable oxygen balance. researchgate.net Introducing a nitramino group (-NHNO2) into five-membered azoles is a promising strategy for constructing HEDMs. researchgate.net Similarly, the nitro group on the pyrimidine ring contributes to the energetic properties. The thermal stability of such compounds is a critical factor for their practical application. For instance, 3-Nitro-1,2,4-triazol-5-one (NTO) is noted for its reduced sensitivity and good thermal stability, making it a viable replacement for traditional energetic materials. energetic-materials.org.cn

Energetic Compound Class Key Structural Feature Noteworthy Properties Reference Example
Nitro-triazolesNitro group on a triazole ringReduced sensitivity, high thermal stability3-Nitro-1,2,4-triazol-5-one (NTO) energetic-materials.org.cn
Nitramino-pyrazolesNitramino group on a pyrazole (B372694) ringHigh detonation pressure and velocity4-Nitramino-3,5-dinitropyrazole salts researchgate.net
Nitro-pyrimidinesNitro group on a pyrimidine ringPotential for high energy content6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione

Ligand Design Principles in Coordination Chemistry for Pyrimidine-4,6-dione Derivatives

Pyrimidine-4,6-dione derivatives possess excellent potential as ligands in coordination chemistry due to the presence of multiple donor atoms. The two carbonyl oxygens and the nitrogen atoms of the pyrimidine ring can act as coordination sites for metal ions. The specific derivative, this compound, offers additional coordination possibilities through the oxygen atoms of the nitro group.

The design of ligands is crucial for creating coordination complexes with specific geometries and properties. In related heterocyclic systems like 1,2,4-triazole (B32235) derivatives, the nitrogen atoms are effective donors, leading to the formation of mononuclear and polynuclear complexes. nih.gov For example, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole acts as a bidentate ligand, coordinating through nitrogen atoms from both the triazole and pyrazole rings. nih.gov

For pyrimidine-4,6-dione derivatives, the two carbonyl groups can chelate a metal ion, forming a stable six-membered ring. The N-H protons on the pyrimidine ring can be deprotonated, creating anionic ligands that form strong bonds with metal centers. The ethyl group at the 2-position can introduce steric effects that influence the coordination geometry and the packing of the resulting complexes in the solid state. The nitro group at the 5-position can also participate in coordination, although it is generally a weaker donor than the carbonyl oxygens. Its primary role might be to modulate the electronic properties of the ligand, influencing the strength of the other donor atoms. The interplay of these functionalities allows for the design of ligands that can form discrete molecules or extended coordination polymers with interesting magnetic, catalytic, or optical properties.

Ligand Feature Potential Coordination Mode Influence on Complex
Pyrimidine Ring NitrogensMonodentate or bridgingFormation of coordination polymers
Carbonyl OxygensBidentate chelationFormation of stable metallacycles
Nitro Group OxygensWeak monodentate coordinationElectronic modulation of the ligand
Deprotonated N-HAnionic N-donorStronger metal-ligand bonding

Exploration in Novel Material Science Contexts (e.g., photophysical properties)

The introduction of a nitro group into a conjugated system can significantly alter its photophysical properties, making this compound and its derivatives interesting candidates for novel materials. The nitro group is strongly electron-withdrawing, which can lead to the formation of intramolecular charge-transfer (ICT) states upon photoexcitation. nih.gov

Studies on other nitro-substituted aromatic systems provide insight into the potential behavior of this compound. For example, nitrated aza-BODIPYs exhibit large Stokes shifts and significant solvatochromism due to the influence of the nitro groups. rsc.org The nitration was found to greatly stabilize both the HOMO and LUMO energy levels, leading to tunable absorption and emission profiles in the near-IR region. rsc.org Similarly, in 2-nitro-5,10,15,20-tetra-p-tolylporphyrin, the nitro group leads to short singlet lifetimes and the formation of an ICT state. nih.gov

For this compound, the pyrimidine-dione core acts as the chromophore. The π-system of this core, in conjugation with the nitro group, could give rise to interesting photophysical phenomena. The absorption and emission wavelengths would be expected to be sensitive to the solvent polarity. The presence of the ICT state could also open up pathways for non-radiative decay, potentially leading to low fluorescence quantum yields but making the molecule suitable for applications such as photosensitizers or photostabilizers. The photostability of nitrated aza-BODIPYs was found to be moderate to superior compared to their non-nitrated counterparts, suggesting that the nitro group does not necessarily lead to photodegradation. rsc.org Further investigation into the excited state dynamics of this compound could reveal its potential for use in optical sensors, nonlinear optics, or photochromic materials. sciforum.net

Compound Class Effect of Nitro Group Resulting Photophysical Property
Nitrated aza-BODIPYsStabilization of HOMO/LUMO levelsTunable near-IR absorption and emission, large Stokes shifts. rsc.org
Nitro-tetra-p-tolylporphyrinsFormation of an intramolecular charge transfer (ICT) stateShort singlet lifetimes, solvent-dependent emission. nih.gov
5-substituted 2-thiopyrimidinesInfluence on triplet excited state energiesStrong phosphorescence emission, varied triplet lifetimes. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-5-nitro-1H-pyrimidine-4,6-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization of precursors such as 2-ethyl-4,6-dichloropyrimidine with nitro-containing nucleophiles under basic conditions. Optimization involves adjusting reaction temperature (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., triethylamine for deprotonation). Purification via recrystallization or column chromatography ensures high yield (>70%) and purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions, while high-resolution mass spectrometry (HRMS) validates molecular weight. Fourier-transform infrared (FTIR) identifies nitro and carbonyl groups. High-performance liquid chromatography (HPLC) with UV detection monitors purity (>99%), and X-ray crystallography resolves tautomeric forms .

Advanced Research Questions

Q. How can crystallographic data be analyzed to resolve structural ambiguities in nitro-substituted pyrimidine diones?

  • Methodological Answer : Use SHELXL for refinement of X-ray diffraction data to model nitro group orientation and hydrogen bonding. Validate tautomeric forms (e.g., keto-enol equilibria) via residual electron density maps. Compare experimental bond lengths/angles with density functional theory (DFT) calculations to resolve discrepancies .

Q. What strategies exist for evaluating the bioactivity of this compound against specific molecular targets?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like kinases or oxidoreductases. Validate via in vitro assays:

  • Kinase inhibition : Measure IC₅₀ values using ATP-Glo™ assays.
  • Antimicrobial activity : Use microdilution broth assays (MIC determination).
    Correlate results with structural analogs to identify pharmacophores .

Q. How can contradictory data regarding the compound's reactivity under varying pH conditions be resolved?

  • Methodological Answer : Design pH-controlled kinetic studies (pH 3–10) using UV-Vis spectroscopy to monitor nitro group reduction or tautomerization. Pair with computational modeling (e.g., Gaussian for pKa prediction) to explain pH-dependent stability. Reconcile discrepancies by isolating intermediates via quenching and LC-MS analysis .

Q. What computational approaches are effective in predicting the tautomeric stability of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to compare energy levels of keto vs. enol tautomers. Solvent effects (PCM model) and thermodynamic parameters (ΔG) predict dominant forms. Validate with experimental NMR chemical shifts and temperature-dependent crystallography .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer : Systematically modify substituents (e.g., ethyl → propyl, nitro → cyano) and evaluate:

  • Synthetic feasibility : Track yields and reaction times.
  • Bioactivity : Test derivatives in parallel assays (e.g., cytotoxicity, enzyme inhibition).
    Use multivariate analysis (PCA or PLS) to correlate structural features with activity .

Q. What techniques are optimal for studying the compound's interaction with nucleic acids?

  • Methodological Answer : Employ isothermal titration calorimetry (ITC) to quantify binding constants (Kd) with DNA/RNA. Circular dichroism (CD) detects conformational changes (e.g., B-to-Z transitions). Förster resonance energy transfer (FRET) assays assess intercalation or groove-binding mechanisms .

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